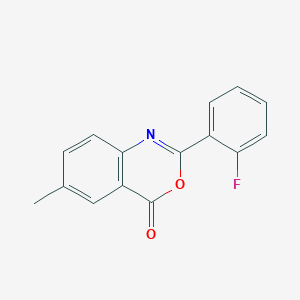

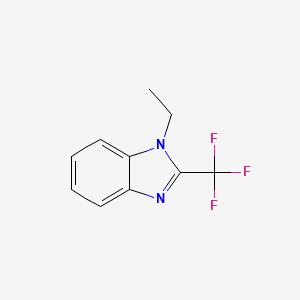

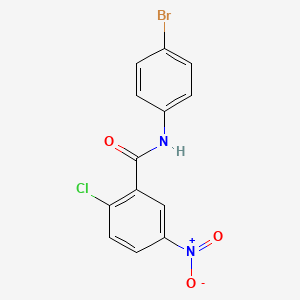

![molecular formula C18H12N2O B3122195 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 300843-87-2](/img/structure/B3122195.png)

3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one

Descripción general

Descripción

MMV666021 es un compuesto identificado en la Caja de Malaria de Medicines for Malaria Venture, que es una colección de compuestos con potencial actividad antimalárica. Este compuesto ha mostrado resultados prometedores en varios estudios, particularmente en la inhibición del crecimiento de ciertos patógenos como Perkinsus marinus y Staphylococcus aureus .

Mecanismo De Acción

El mecanismo de acción de MMV666021 implica la inhibición de objetivos moleculares específicos dentro de los patógenos que afecta. Por ejemplo, en Perkinsus marinus, el compuesto interrumpe la producción de ATP, lo que lleva a la muerte celular . Las vías moleculares y los objetivos exactos aún se encuentran en investigación, pero la capacidad del compuesto para afectar uniformemente varias cepas y especies sugiere un mecanismo de amplio espectro .

Análisis Bioquímico

Biochemical Properties

3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one, as a pyridazinone derivative, has been associated with a broad spectrum of activities . It has been reported to interact with various enzymes, proteins, and other biomolecules . For instance, pyridazinone derivatives have been found to exhibit antihypertensive activity by virtue of their vasorelaxant property .

Cellular Effects

Pyridazinone derivatives have been reported to influence cell function through various mechanisms . For example, they have been found to exhibit antihypertensive activity, which could potentially influence cell signaling pathways .

Molecular Mechanism

Pyridazinone derivatives have been reported to exert their effects at the molecular level through various mechanisms . For instance, they have been found to exhibit antihypertensive activity through their vasorelaxant property .

Métodos De Preparación

La síntesis de MMV666021 implica varios pasos, típicamente comenzando con la preparación de la estructura central seguida de modificaciones de grupos funcionales. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. Se sabe que el compuesto es parte de una biblioteca más grande de compuestos similares a fármacos y similares a sondas diseñados para una alta actividad contra patógenos específicos .

Análisis De Reacciones Químicas

MMV666021 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Ha mostrado una actividad significativa contra Perkinsus marinus, un parásito protozoo que afecta a las poblaciones de ostras, y Staphylococcus aureus, un patógeno bacteriano común . El compuesto también se está investigando por su posible uso en la investigación de la malaria, dada su inclusión en la Caja de Malaria .

Comparación Con Compuestos Similares

MMV666021 es similar a otros compuestos en la Caja de Malaria, como MMV665807 y MMV666102, que también muestran actividad contra Perkinsus marinus . MMV666021 es único en sus efectos inhibitorios específicos y su potencial para aplicaciones más amplias en investigación antimicrobiana. Las similitudes y diferencias estructurales entre estos compuestos pueden proporcionar información sobre sus respectivos mecanismos de acción y usos terapéuticos potenciales .

Propiedades

IUPAC Name |

3-(4-methylphenyl)indeno[1,2-c]pyridazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O/c1-11-6-8-12(9-7-11)16-10-15-17(20-19-16)13-4-2-3-5-14(13)18(15)21/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHVHASAWMAMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227635 | |

| Record name | 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300843-87-2 | |

| Record name | 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300843-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

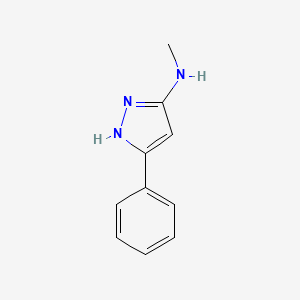

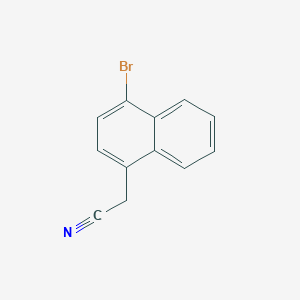

![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B3122182.png)

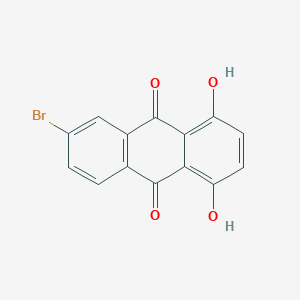

![3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol](/img/structure/B3122223.png)